molecular formula C27H19N3O2S B2697261 N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE CAS No. 900633-69-4

N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE

Cat. No.: B2697261
CAS No.: 900633-69-4
M. Wt: 449.53
InChI Key: UGZBLEJEPMRJSI-UHFFFAOYSA-N
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Description

N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound that features a thiazolo[5,4-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE typically involves multiple steps, starting from commercially available substancesCommon reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial applications. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction might yield a more saturated compound.

Scientific Research Applications

N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE is unique due to its specific combination of thiazolo[5,4-b]pyridine and xanthene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3O2S/c1-16-12-13-17(26-30-20-9-6-14-28-27(20)33-26)15-21(16)29-25(31)24-18-7-2-4-10-22(18)32-23-11-5-3-8-19(23)24/h2-15,24H,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZBLEJEPMRJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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